![molecular formula C13H17Cl2N3O B2384138 6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 2228757-62-6](/img/structure/B2384138.png)
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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Overview
Description
The compound is a derivative of imidazole and tetrahydroisoquinoline. Imidazole is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry . Tetrahydroisoquinoline is a structural motif found in a variety of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure would consist of a tetrahydroisoquinoline moiety linked to an imidazole ring via a methoxy bridge. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially increase its polarity .Scientific Research Applications
- Researchers have explored the antitumor activity of imidazole derivatives, including those related to this compound . Investigating its effects on cancer cell lines could provide valuable insights for developing novel anticancer drugs.
- The synthesis of metal complexes involving imidazole ligands has gained attention in cancer research. These complexes can exhibit enhanced cytotoxicity and selectivity against cancer cells . Exploring similar complexes with this compound could be valuable.
Anticancer Potential
Metal Complexes for Cancer Therapy
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(1H-imidazol-2-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.2ClH/c1-2-12(17-9-13-15-5-6-16-13)7-10-3-4-14-8-11(1)10;;/h1-2,5-7,14H,3-4,8-9H2,(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJESXNPBVUPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=NC=CN3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1H-Imidazol-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline dihydrochloride |
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